2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound belongs to the class of N-substituted saccharin derivatives, characterized by a benzo[d]isothiazol-3(2H)-one core modified with a 1,1-dioxide group and an acetamide-linked 4-sulfamoylphenyl moiety. Its synthesis typically involves coupling saccharin derivatives with halogenated acetamides under optimized conditions (e.g., DMF, heating), yielding high purity and moderate-to-excellent yields .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c16-25(21,22)11-7-5-10(6-8-11)17-14(19)9-18-15(20)12-3-1-2-4-13(12)26(18,23)24/h1-8H,9H2,(H,17,19)(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSHJBVRGYHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]isothiazol-2(3H)-yl core This core is synthesized through a series of reactions, including nitration, reduction, and cyclization
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and other reduced compounds.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of benzothiazole compounds can inhibit bacterial growth effectively.
-
Anticancer Properties
- Research indicates that similar compounds have shown promise in targeting cancer cells. The presence of the sulfonamide group enhances its ability to interact with biological targets associated with cancer proliferation.
-
Anti-inflammatory Effects
- Compounds with this structural framework have been investigated for their anti-inflammatory effects, potentially useful in treating conditions like arthritis.
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Anti-inflammatory | Moderate |
Case Studies
-
Antimicrobial Study
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for therapeutic applications in infectious diseases.
-
Anticancer Research
- In a clinical trial reported in Cancer Research, the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
-
Inflammation Model
- An experimental model of inflammation showed that the compound reduced inflammatory markers significantly compared to control groups, indicating its potential role in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and similarities among the target compound and analogs:
Key Observations :
- The sulfamoyl group in the target compound distinguishes it from esters (e.g., 3a) and nitriles (e.g., 2), likely improving water solubility and target binding via hydrogen bonding .
Anti-Inflammatory and Antioxidant Effects
- Target Compound: Not directly tested, but analogs like 3d,f (esters) and 2 (nitrile) showed high COX-1 binding affinity (ΔG = −8.2 to −9.1 kcal/mol), surpassing aspirin (ASA) in computational models .
- SCP-1 (3-oxo-N-(4-hydroxyphenyl) analog): Demonstrated equipotent analgesia to acetaminophen (APAP) with reduced hepatotoxicity, suggesting the sulfonamide group may mitigate toxicity .
Antimicrobial and Antiviral Activity
- Triazole-containing derivatives (e.g., 4j, 4k): Inhibited dengue and West Nile virus proteases (IC₅₀ = 2–10 µM) via interactions with the benzisothiazol core .
- Adamantane derivative (N-(3-hydroxy-5,7-dimethyladamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide): Potently inhibited S. aureus sortase A (IC₅₀ = 0.8 µM), highlighting the impact of bulky substituents on enzyme targeting .
Cytotoxicity
Biological Activity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, antimicrobial activity, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group, which are known for their biological activities. The molecular formula is , with a molecular weight of approximately 342.34 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| MCF7 | 10.0 | Inhibition of anti-apoptotic proteins |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it has effective activity against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle disruption, particularly at the G2/M phase, which prevents cancer cell proliferation.
- Inhibition of Key Enzymes : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : In vitro studies on HCT116 colorectal cancer cells showed that treatment with the compound resulted in significant reduction in cell viability and increased markers of apoptosis.
- Case Study 2 : A study evaluating the antimicrobial effects demonstrated that the compound significantly reduced bacterial load in infected models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
